molecular formula C17H15N B11106271 4-Phenyl-1,2,3,4-tetrahydrocyclopenta[b]indole

4-Phenyl-1,2,3,4-tetrahydrocyclopenta[b]indole

Cat. No.: B11106271
M. Wt: 233.31 g/mol
InChI Key: JZQZATJZVUWISV-UHFFFAOYSA-N
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Description

4-Phenyl-1,2,3,4-tetrahydrocyclopenta[b]indole is a complex organic compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by its unique structure, which includes a phenyl group attached to a tetrahydrocyclopenta[b]indole core. The compound’s unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 4-Phenyl-1,2,3,4-tetrahydrocyclopenta[b]indole can be achieved through several methods. One common synthetic route involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method typically involves the reaction of phenylhydrazine with cyclopentanone under acidic conditions . Another approach is the one-pot, three-component Fischer indolisation–N-alkylation sequence, which is rapid and high-yielding . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4-Phenyl-1,2,3,4-tetrahydrocyclopenta[b]indole undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction typically yields hexahydro derivatives, while substitution reactions can introduce various functional groups into the molecule.

Mechanism of Action

The mechanism of action of 4-Phenyl-1,2,3,4-tetrahydrocyclopenta[b]indole is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound’s indole core allows it to bind to specific receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

4-Phenyl-1,2,3,4-tetrahydrocyclopenta[b]indole can be compared to other indole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and potential biological activities.

Properties

Molecular Formula

C17H15N

Molecular Weight

233.31 g/mol

IUPAC Name

4-phenyl-2,3-dihydro-1H-cyclopenta[b]indole

InChI

InChI=1S/C17H15N/c1-2-7-13(8-3-1)18-16-11-5-4-9-14(16)15-10-6-12-17(15)18/h1-5,7-9,11H,6,10,12H2

InChI Key

JZQZATJZVUWISV-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)N(C3=CC=CC=C23)C4=CC=CC=C4

Origin of Product

United States

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